![molecular formula C17H15NO3 B2408216 2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one CAS No. 637753-79-8](/img/structure/B2408216.png)
2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one, also known as DMABF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DMABF is a member of the benzo[b]furan family and is known for its unique chemical structure that makes it a promising candidate for drug design and other applications.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research has demonstrated various methods for synthesizing benzofuran derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, the reaction of phthalimidonitrene with furans, including monosubstituted and diphenylbenzo[c] furans, produces compounds that can be further modified into isoindoles, indicating potential pathways for creating complex molecules from simpler benzofuran structures (Jones, 1972). Similarly, the preparation of leukotriene B(4) inhibitory active benzo[b]furan derivatives for cancer cell growth inhibition showcases the therapeutic potential of these molecules (Kuramoto et al., 2008).
Photochemical Reactivities
The study of O-acetylated (3',5'-dimethylphenyl)heteroaryl acyloin derivatives under direct irradiation and photo-induced electron transfer conditions suggests that benzofuran derivatives could be utilized in photochemical applications, including the development of photoremovable protecting groups or as part of conjugated backbones for organic electronics (Bisht et al., 2018).
Bioactive Compound Synthesis
The synthesis and evaluation of benzofuran derivatives for biological activity, such as cysteinyl leukotriene receptor antagonism, highlight the potential of these compounds in medicinal chemistry. The development of 3-acetoacetylaminobenzo[b]furan derivatives with modified triene systems suggests a method for creating molecules with specific biological activities (Ando et al., 2004).
properties
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-1-benzofuran-3,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-5-11(2)7-12(6-10)18-9-16-17(20)14-4-3-13(19)8-15(14)21-16/h3-9,19-20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVWJVQJGOVEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C3=C(O2)C=C(C=C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

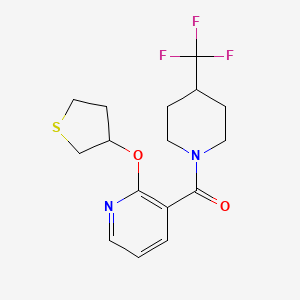
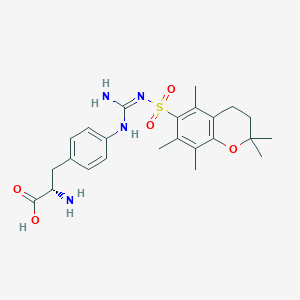
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)
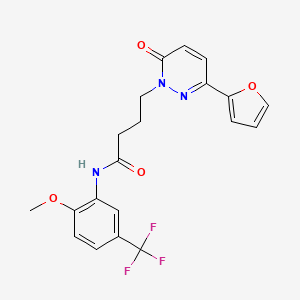
![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)
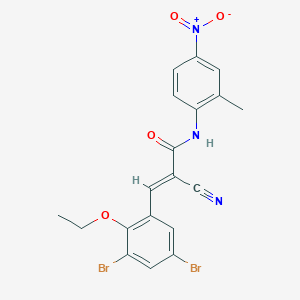


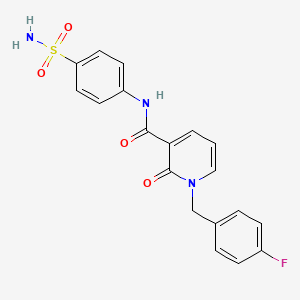
![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)
![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)